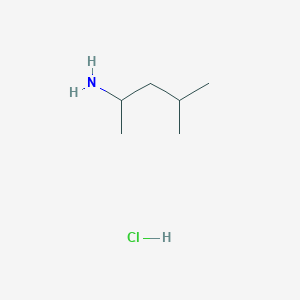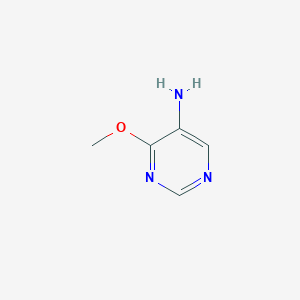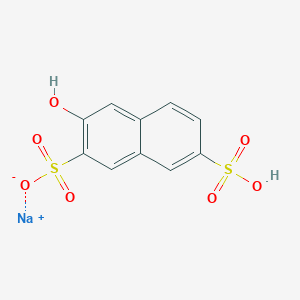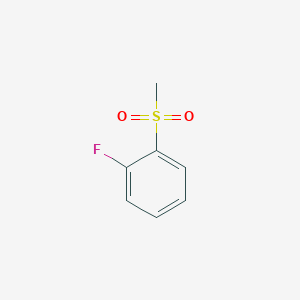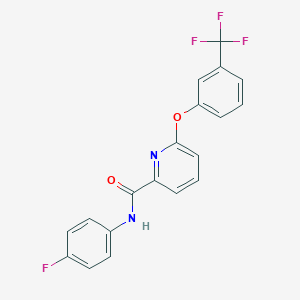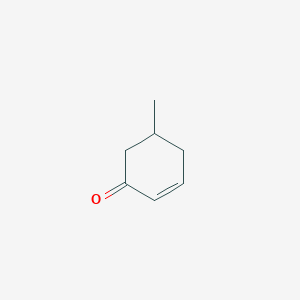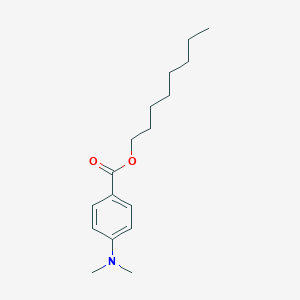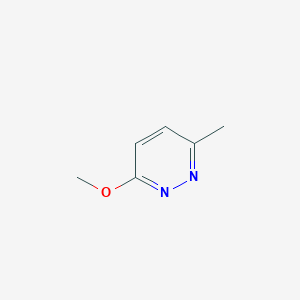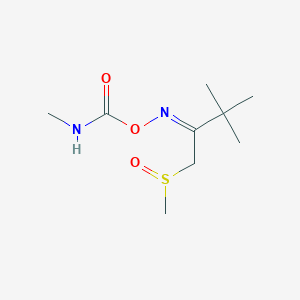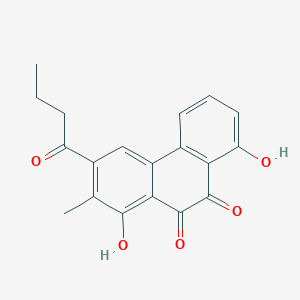
13-Hydroxytetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxytetradecanoic acid (13-HODE) is a monounsaturated fatty acid that is produced by the oxidation of linoleic acid. It is a bioactive lipid mediator that has been implicated in various physiological and pathological processes. 13-HODE has been shown to have anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry: Lipopolysaccharide Determination
13-Hydroxytetradecanoic acid is utilized as a chemical marker in the determination of lipopolysaccharides. This application involves gas chromatography-mass spectrometry for analyzing lipopolysaccharide 3-hydroxy fatty acids, where the acid acts as a key component for detection and characterization in various environments (Mielniczuk et al., 1992).
2. Organic Synthesis: Method Development
Significant efforts have been made in synthesizing 13-Hydroxytetradecanoic acid, with methods achieving overall yields up to 52.48%. These methods have practical implications for industrial production and have been refined to avoid generating harmful byproducts (Yang Lirong, 2007).
3. Biomedical Research: Antifungal Properties
13-Hydroxytetradecanoic acid, derived from Lactobacillus plantarum, demonstrates antifungal properties. Its ability to inhibit different molds and yeasts at concentrations between 10 and 100 μg ml−1 positions it as a potential antifungal agent in various biomedical applications (Sjögren et al., 2003).
4. Lipid A Component Study in Bacteria
L-2-Hydroxytetradecanoic acid, closely related to 13-Hydroxytetradecanoic acid, has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its presence and distribution in various enterobacterial lipopolysaccharides are significant for bacterial taxonomic studies (Bryn & Rietschel, 1978).
5. Chemical Engineering: Fungal Peroxygenase Synthesis
Recent advancements in chemical engineering have led to the use of fungal peroxygenase for the selective synthesis of 13-Hydroxytetradecanoic acid. This innovative approach highlights the potential of biocatalysts in industrial applications for producing hydroxy fatty acids with high regioselectivity and enantioselectivity (De Santos et al., 2022).
6. Materials Science: Polymerizable Surfactants
Biobased ω-hydroxytetradecanoic acid, a derivative of 13-Hydroxytetradecanoic acid, is used to create polymerizable surfactants with distinct physical properties. These surfactants have applications in emulsion polymerization, providing insights into the development of biobased materials (Hu et al., 2014).
Eigenschaften
CAS-Nummer |
17278-73-8 |
|---|---|
Produktname |
13-Hydroxytetradecanoic acid |
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
KNFJWKJXKURGQU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



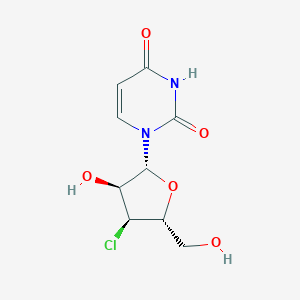
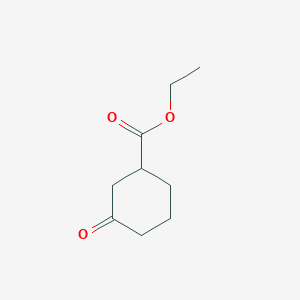
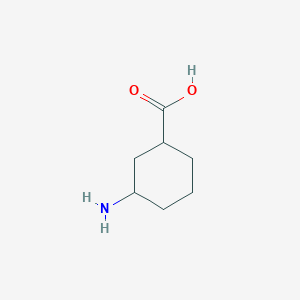
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
